Cas no 57152-17-7 (Benzamide, N-3-pyrrolidinyl-)

Benzamide, N-3-pyrrolidinyl-, is a synthetic organic compound featuring a benzamide core substituted with a 3-pyrrolidinyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The pyrrolidinyl moiety enhances binding affinity to certain biological targets, making it valuable in drug discovery for central nervous system (CNS) and receptor-modulating compounds. Its well-defined chemical properties and stability under standard conditions facilitate consistent performance in synthetic pathways. The compound’s compatibility with further functionalization allows for tailored modifications, supporting its use in developing novel therapeutic agents or specialized fine chemicals.
Benzamide, N-3-pyrrolidinyl- structure
Benzamide, N-3-pyrrolidinyl- structure
Product Name:Benzamide, N-3-pyrrolidinyl-
CAS No:57152-17-7
MF:C11H14N2O
MW:190.241662502289
CID:346352
PubChem ID:15445384
Update Time:2025-10-31

Benzamide, N-3-pyrrolidinyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-3-pyrrolidinyl-
    • N-3-PYRROLIDINYLBENZAMIDE
    • N-pyrrolidin-3-ylbenzamide
    • 57152-17-7
    • DTXSID20572850
    • SCHEMBL1250846
    • N-(Pyrrolidin-3-yl)benzamide
    • CHEMBL4554930
    • Inchi: 1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14)
    • InChI Key: FAVZGMWROXRERG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NC1CNCC1

Computed Properties

  • Exact Mass: 190.11072
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

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Additional information on Benzamide, N-3-pyrrolidinyl-

Comprehensive Overview of Benzamide, N-3-pyrrolidinyl- (CAS No. 57152-17-7): Properties, Applications, and Research Insights

Benzamide, N-3-pyrrolidinyl- (CAS No. 57152-17-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, characterized by the presence of a pyrrolidine ring attached to a benzamide backbone, serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "N-3-pyrrolidinyl benzamide uses", "CAS 57152-17-7 synthesis", and "benzamide derivatives in drug discovery", reflecting its relevance in modern scientific exploration.

The molecular structure of Benzamide, N-3-pyrrolidinyl- combines aromatic and heterocyclic components, making it a versatile scaffold for designing compounds with tailored properties. Its CAS No. 57152-17-7 is often referenced in patents and academic papers, particularly in contexts involving central nervous system (CNS) targeting molecules or enzyme modulation. Recent trends in AI-driven drug discovery have amplified interest in such derivatives, as computational models highlight their potential for high-affinity binding to biological targets. Searches for "AI-based benzamide optimization" or "pyrrolidine-containing pharmacophores" underscore this intersection of chemistry and technology.

From a synthetic perspective, Benzamide, N-3-pyrrolidinyl- is typically prepared via amide coupling reactions between substituted benzoic acids and pyrrolidine amines. Optimizing reaction conditions—such as solvent choice, catalysts, and temperature—is a common focus area, with queries like "green synthesis of CAS 57152-17-7" gaining traction amid sustainability initiatives. The compound’s physicochemical properties (e.g., solubility, melting point) are critical for formulation scientists, as evidenced by searches for "N-3-pyrrolidinyl benzamide solubility data".

In pharmaceutical applications, derivatives of Benzamide, N-3-pyrrolidinyl- have been explored for their potential roles in neurodegenerative disease research and receptor-specific therapies. For instance, its structural motif appears in compounds studied for dopamine receptor interactions, a topic frequently searched alongside terms like "benzamide-based neuroprotectants". Additionally, the compound’s metabolic stability and bioavailability are key considerations in preclinical development, driving inquiries such as "57152-17-7 pharmacokinetics".

Beyond biomedicine, Benzamide, N-3-pyrrolidinyl- finds utility in material science, particularly in the design of functionalized polymers and ligands for catalysis. Its ability to coordinate with metal ions or participate in hydrogen-bonding networks makes it a candidate for advanced materials. Searches for "pyrrolidinyl benzamide in MOFs" (metal-organic frameworks) or "CAS 57152-17-7 in supramolecular chemistry" reflect these niche applications.

Quality control and analytical characterization of Benzamide, N-3-pyrrolidinyl- rely on techniques like HPLC, NMR spectroscopy, and mass spectrometry. Laboratories often seek "57152-17-7 analytical standards" or "NMR peaks for N-3-pyrrolidinyl benzamide" to ensure purity and identity. Regulatory compliance, though non-restrictive for this compound, still prompts queries about "CAS 57152-17-7 safety guidelines" or "handling protocols for benzamide derivatives".

In summary, Benzamide, N-3-pyrrolidinyl- (CAS No. 57152-17-7) exemplifies the convergence of synthetic chemistry, drug discovery, and materials science. Its adaptability to diverse research needs—from neuropharmacology to catalysis—ensures sustained interest, as seen in evolving search trends. Future studies may further elucidate its role in targeted therapeutics or smart materials, solidifying its position as a multifaceted building block in scientific innovation.

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